

# The Pharmacokinetics of Obicetrapib: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

**Obicetrapib** is an investigational, next-generation, oral, once-daily, low-dose selective cholesteryl ester transfer protein (CETP) inhibitor.[1] It is currently in late-stage clinical development for the treatment of dyslipidemia and the reduction of cardiovascular risk.[1][2] This technical guide provides an in-depth analysis of the pharmacokinetic profile of **Obicetrapib**, summarizing key data from preclinical and clinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising therapeutic agent.

# **Mechanism of Action**

**Obicetrapib**'s primary mechanism of action is the inhibition of the CETP enzyme.[3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL).[3] By inhibiting this process, **Obicetrapib** effectively increases HDL-C levels while concurrently lowering LDL-C levels.[3] This dual action on the lipid profile makes it a compelling candidate for managing dyslipidemia.[3] Furthermore, CETP inhibition may also upregulate the LDL receptor pathway, leading to increased clearance of LDL from circulation.[1]





Click to download full resolution via product page

Caption: Mechanism of Action of Obicetrapib.

# Pharmacokinetic Profile Absorption

Following oral administration, **Obicetrapib** is absorbed with peak plasma concentrations (Tmax) typically occurring within 4 to 6 hours.[4] A study in healthy Chinese individuals showed that the blood concentration of **Obicetrapib** peaked at approximately 4 hours across 5, 10, and 25 mg single doses.[5][6]

# **Distribution**

A population pharmacokinetic analysis of data from seven clinical trials described the disposition of **Obicetrapib** using a three-compartment model.[7] For a typical 75 kg individual, the apparent volume of distribution of the central compartment was estimated to be 36.1 L.[7]

# Metabolism

**Obicetrapib** is not extensively metabolized.[6][8] In a study using radiolabeled 14C**obicetrapib** in human volunteers, the unchanged parent drug was the predominant component



in plasma.[6][8] No major metabolites were detected in plasma, urine, or feces.[6]

### **Excretion**

The primary route of elimination for **Obicetrapib** is through the feces as the unchanged parent drug.[6][8] The drug was not detected in the urine of participants after multiple doses.[4] A population pharmacokinetic model characterized the elimination as first-order with an estimated apparent total body clearance of 0.81 L/h for a typical 75 kg individual.[7]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Obicetrapib** from various clinical studies.

Table 1: Single-Dose Pharmacokinetics in Healthy Volunteers

| Dose  | Cmax<br>(ng/mL) | AUC(0-<br>24h)<br>(ng·h/mL) | Tmax (h) | t⅓ (h) | Study<br>Populatio<br>n   | Referenc<br>e |
|-------|-----------------|-----------------------------|----------|--------|---------------------------|---------------|
| 5 mg  | 138             | 1816                        | 3        | 148    | Healthy<br>White<br>Males | [4]           |
| 10 mg | 251             | 3580                        | 3        | 131    | Healthy<br>White<br>Males | [4]           |
| 25 mg | 467             | 5952                        | 3.5      | 121    | Healthy<br>White<br>Males | [4]           |

Table 2: Multiple-Dose Pharmacokinetics



| Dose   | Mean<br>Plasma<br>Level<br>(ng/mL) | t½ (h) | Study<br>Population      | Study<br>Phase | Reference |
|--------|------------------------------------|--------|--------------------------|----------------|-----------|
| 2.5 mg | 194.5 (end of treatment)           | -      | Dyslipidemia<br>Patients | Phase II       | [2][4]    |
| 10 mg  | 506.3 (end of treatment)           | 131    | Dyslipidemia<br>Patients | Phase II       | [2][4]    |

Table 3: Effect of Food on **Obicetrapib** Bioavailability (10 mg dose)

| Condition              | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) | Fold<br>Increase | Study<br>Population | Reference |
|------------------------|-----------------|------------------|------------------|---------------------|-----------|
| Fasted                 | -               | -                | -                | Healthy<br>Adults   | [4]       |
| Fed (High-Fat<br>Meal) | -               | -                | ~1.6             | Healthy<br>Adults   | [2][4]    |

# Experimental Protocols Representative Phase II Clinical Trial Workflow (ROSE Study)

The ROSE study (NCT04753606) was a placebo-controlled, double-blind, randomized trial designed to evaluate the efficacy of **Obicetrapib** as an adjunct to high-intensity statin therapy. [4][9]





Click to download full resolution via product page

Caption: Workflow of the Phase II ROSE clinical trial.



#### Study Design:

- A placebo-controlled, double-blind, randomized, dose-finding Phase II study.
- Participants were randomized to receive placebo, 5 mg Obicetrapib, or 10 mg Obicetrapib once daily for an 8-week treatment period.[9]
- The treatment period was followed by a 4-week safety follow-up and a 15-week pharmacokinetic follow-up.[9]

#### Study Population:

A total of 120 patients with LDL-C levels >70 mg/dL and triglyceride levels <400 mg/dL who
were receiving high-intensity statin therapy.[4][9]</li>

#### Assessments:

- The primary endpoint was the percent change from baseline in LDL-C at day 56.[9][10]
- Secondary endpoints included assessing plasma concentrations of Obicetrapib during and after treatment.[4]
- Safety and tolerability were assessed through clinical laboratory tests, vital signs, physical examinations, and incidence of adverse events.[11]

#### Pharmacokinetic Analysis:

- Plasma concentrations of Obicetrapib were measured at scheduled time points throughout the study.[10][11]
- Pharmacokinetic parameters such as Cmax, Tmax, and AUC were determined using standard non-compartmental methods.

# **Factors Influencing Pharmacokinetics**

Studies have shown that there are no clinically relevant effects of age, gender, or ethnicity on the pharmacokinetic parameters of **Obicetrapib**.[4] While a high-fat meal can increase plasma



levels by approximately 1.6-fold, the effect is considered minimal, suggesting that **Obicetrapib** can be administered with or without food.[1][4]

# **Drug-Drug Interactions**

A study was conducted to assess the effect of **Obicetrapib** on the pharmacokinetics of atorvastatin and rosuvastatin.[12] The results indicated no clinically significant pharmacokinetic interaction between multiple daily doses of **Obicetrapib** and single doses of either atorvastatin or rosuvastatin in healthy volunteers.[12] Another study is planned to evaluate the drug-drug interactions between **Obicetrapib** and ezetimibe.[13]

# Conclusion

**Obicetrapib** exhibits a favorable pharmacokinetic profile characterized by predictable absorption, a long terminal half-life supporting once-daily dosing, minimal metabolism, and excretion primarily as an unchanged drug in the feces.[4][6][8] The pharmacokinetics are not significantly influenced by food, age, gender, or ethnicity.[1][4] These properties, combined with its potent lipid-modifying effects, position **Obicetrapib** as a promising agent for the management of dyslipidemia. Ongoing Phase III trials will further elucidate its long-term safety and impact on cardiovascular outcomes.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Obicetrapib used for? [synapse.patsnap.com]

# Foundational & Exploratory





- 4. Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Parallel, Open-Label, Single-Dose and Multiple-Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Obicetrapib in Healthy Participants in China PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guiding Dyslipidemia Treatment: A Population Pharmacokinetic-Pharmacodynamic Framework for Obicetrapib PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A Drug-Drug Interaction Study Evaluating the Pharmacokinetic Consequences of Obicetrapib Therapy on Atorvastatin or Rosuvastatin Levels in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Study to Evaluate Drug-Drug Interactions of Obicetrapib Tablets and Ezetimibe Tablets in Healthy Adult Subjects [ctv.veeva.com]
- 14. NewAmsterdam Pharma Announces Positive Topline Data from Pivotal Phase 3 BROADWAY Clinical Trial Evaluating Obicetrapib in Patients with Atherosclerotic Cardiovascular Disease and/or Heterozygous Familial Hypercholesterolemia — NewAmsterdam Pharma [ir.newamsterdampharma.com]
- To cite this document: BenchChem. [The Pharmacokinetics of Obicetrapib: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677080#investigating-the-pharmacokinetics-of-obicetrapib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com